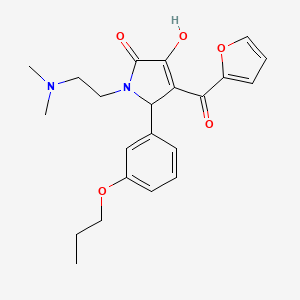

![molecular formula C22H20F2N2O4S B2804109 4-fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxybenzyl)amino]sulfonyl}benzamide CAS No. 422546-87-0](/img/structure/B2804109.png)

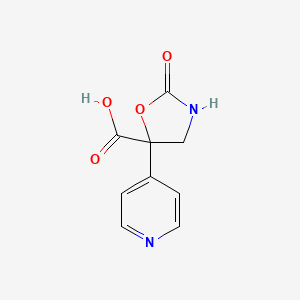

4-fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxybenzyl)amino]sulfonyl}benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxybenzyl)amino]sulfonyl}benzamide is a useful research compound. Its molecular formula is C22H20F2N2O4S and its molecular weight is 446.47. The purity is usually 95%.

BenchChem offers high-quality 4-fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxybenzyl)amino]sulfonyl}benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxybenzyl)amino]sulfonyl}benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Background : Cyclosporine and tacrolimus were originally developed as immunosuppressive agents for organ transplantation. However, their applications have expanded to include allergic and autoimmune diseases like atopic dermatitis, bronchial asthma, rheumatoid arthritis (RA), lupus nephritis, and more .

- Role in T Cells : NFAT regulates T cell activation and cytokine production. Inhibition of NFAT activity by cyclosporine and tacrolimus attenuates transplant rejection .

Rheumatoid Arthritis (RA)

RA is characterized by chronic inflammation and joint damage. NFAT is involved in various cellular processes observed in the synovium of RA patients, including inflammatory cell activation, cytokine production, and pathologic angiogenesis . Here’s how NFAT inhibition could impact RA:

Cancer Therapy

Interestingly, NFAT1 (one of the NFAT isoforms) has been linked to cancer. Dual inhibitors targeting both NFAT1 and MDM2 (a protein involved in cancer progression) have shown promise in preclinical studies . Here’s how NFAT inhibition intersects with cancer:

Other Potential Fields

While the above areas are well-studied, NFAT inhibitors may also impact other fields:

Mecanismo De Acción

Target of Action

NFAT Inhibitor-2 is a potent inhibitor of the calcineurin-NFAT signaling pathway . The primary target of this compound is the nuclear factor of activated T cells (NFAT) , a family of transcription factors identified in activated T cells . The NFAT family includes NFAT1, NFAT2, and NFAT4, which play crucial roles in T cell activation .

Mode of Action

The compound interacts with its targets by inhibiting the calcineurin-NFAT signaling pathway . Upon T cell receptor and costimulatory signaling, most NFAT proteins are controlled by calcium influx, which results in an increase of IL-2 and IL-2 receptor . Calcineurin, a serine/threonine protein phosphatase regulated by Ca2+ and calmodulin, dephosphorylates multiple serine residues in NFATs, resulting in their translocation into the nucleus . NFAT Inhibitor-2 blocks this process, thereby inhibiting the activation of NFAT.

Biochemical Pathways

The NFAT family proteins are involved in the function of lineage-specific transcription factors during the differentiation of T helper 1 (Th1), Th2, Th17, regulatory T (Treg), and follicular helper T cells (Tfh) . They regulate Th cell signature gene expressions by direct binding on the promoter region of target genes . By inhibiting NFAT, the compound affects these biochemical pathways and their downstream effects.

Pharmacokinetics

It’s known that nfat is the pharmacological target of immunosuppressants cyclosporine and tacrolimus , suggesting that similar pharmacokinetic properties might apply to NFAT Inhibitor-2.

Result of Action

The inhibition of NFAT by NFAT Inhibitor-2 leads to a decrease in the expression of interleukin-2 (IL-2) and the IL-2 receptor . This results in a decrease in T cell activation, affecting the differentiation of various T cell types . For instance, CD4-specific Nfat2-deficient mice showed reduced levels of RORγt, a master transcription regulator of Th17, as well as a reduction in IL-17A, IL-17F, and IL-21 production .

Action Environment

It’s known that the functions of nfat proteins can be influenced by other signaling pathways . For example, NFAT proteins can integrate calcium signaling with other signaling pathways, which can affect their function . Therefore, it’s plausible that environmental factors that affect these signaling pathways could also influence the action of NFAT Inhibitor-2.

Propiedades

IUPAC Name |

4-fluoro-N-(3-fluoro-4-methylphenyl)-3-[(4-methoxyphenyl)methylsulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F2N2O4S/c1-14-3-7-17(12-20(14)24)26-22(27)16-6-10-19(23)21(11-16)31(28,29)25-13-15-4-8-18(30-2)9-5-15/h3-12,25H,13H2,1-2H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILNVCFXMNSVLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)NCC3=CC=C(C=C3)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(3-fluoro-4-methylphenyl)-3-{[(4-methoxybenzyl)amino]sulfonyl}benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

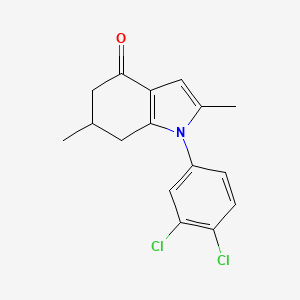

![2,5-dimethyl-N-[3-(morpholin-4-yl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2804030.png)

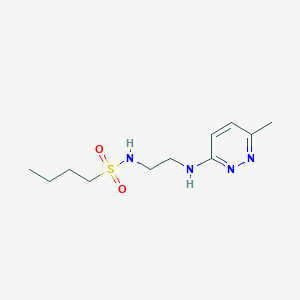

![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2804032.png)

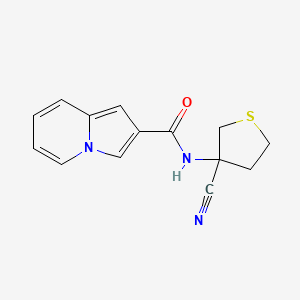

![N-(4-chlorophenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2804033.png)

![4-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]butanoic acid](/img/structure/B2804036.png)

![5-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B2804037.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2804043.png)